Unraveling the Therapeutic Potential of 3-Chloro-6-methylpyridazin-4-amine: A Mechanistic Investigation
Unraveling the Therapeutic Potential of 3-Chloro-6-methylpyridazin-4-amine: A Mechanistic Investigation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Preamble: Charting Unexplored Territory
The pyridazine nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, engaging with a wide array of molecular targets to exert effects ranging from anti-inflammatory and anticancer to cardiovascular and neuroactive.[3][4] This guide focuses on the specific, yet largely uncharacterized molecule, 3-Chloro-6-methylpyridazin-4-amine .
As of the date of this publication, a comprehensive body of literature detailing the specific mechanism of action for 3-Chloro-6-methylpyridazin-4-amine is not available. This document, therefore, serves a dual purpose: first, to provide a robust, evidence-based framework of its potential mechanisms of action by drawing parallels with structurally related and well-studied pyridazine analogs; and second, to offer a detailed roadmap of experimental protocols for researchers to systematically investigate and validate its true biological function. This guide is structured to empower researchers to move from hypothesis to validated discovery.
Section 1: The Pyridazine Scaffold - A Foundation of Diverse Bioactivity
The core structure of 3-Chloro-6-methylpyridazin-4-amine belongs to the pyridazine family, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] The specific substitutions on this ring—a chloro group at position 3, a methyl group at position 6, and an amine group at position 4—are critical determinants of its physicochemical properties and, consequently, its interaction with biological targets. The presence of a chlorine atom, in particular, suggests that this compound may serve as a versatile synthetic intermediate, allowing for further molecular elaboration through reactions like nucleophilic substitution or cross-coupling.[5]
Based on extensive research into analogous compounds, we can hypothesize several promising avenues for the mechanism of action of 3-Chloro-6-methylpyridazin-4-amine. The most prominent of these fall into the domains of anti-inflammatory and anticancer activities.
Section 2: Hypothetical Mechanism of Action 1 - Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases, and pyridazine derivatives have shown significant promise in modulating its core pathways.[3][6] The potential anti-inflammatory mechanisms of 3-Chloro-6-methylpyridazin-4-amine could involve the inhibition of key enzymes or the disruption of pro-inflammatory signaling cascades.
Potential Target: Cyclooxygenase (COX) Enzymes
A significant number of pyridazinone derivatives have been identified as inhibitors of COX-2, a key enzyme in the production of prostaglandins which are potent inflammatory mediators.[6]
Potential Target: Nuclear Factor-κB (NF-κB) Signaling
The NF-κB transcription factor is a master regulator of the inflammatory response. Some pyridazinone compounds have been shown to inhibit its activation induced by lipopolysaccharide (LPS), a component of bacterial cell walls.[6] This suggests a potential mechanism where 3-Chloro-6-methylpyridazin-4-amine could interfere with upstream signaling components of the NF-κB pathway.
Potential Target: Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is another critical signaling cascade in the inflammatory response. Notably, 3-Chloro-6-methylpyridazine has been utilized as a synthetic precursor for p38 MAPK inhibitors.[5] This raises the possibility that 3-Chloro-6-methylpyridazin-4-amine itself could possess inhibitory activity against this kinase.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Potential inhibitory points of 3-Chloro-6-methylpyridazin-4-amine in inflammatory signaling.
Section 3: Hypothetical Mechanism of Action 2 - Anticancer Activity
The pyridazine scaffold is also a recurring motif in the design of anticancer agents.[1][7] Their mechanisms often involve the targeting of pathways critical for cancer cell proliferation and survival.
Potential Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.[7] Several pyridazine-based compounds have been investigated as PARP-1 inhibitors.[7]
Potential Target: Induction of Apoptosis
Many effective anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Purine nucleoside analogs, which can share structural similarities with pyridazine derivatives, are known to induce apoptosis and inhibit DNA synthesis in cancer cells.[8] It is plausible that 3-Chloro-6-methylpyridazin-4-amine could trigger intrinsic or extrinsic apoptotic pathways.
Section 4: A Practical Guide to Mechanistic Elucidation
To move from hypothesis to evidence, a systematic experimental approach is required. The following protocols provide a framework for characterizing the mechanism of action of 3-Chloro-6-methylpyridazin-4-amine.
Experimental Workflow: From Initial Screening to Target Validation
Caption: A logical workflow for investigating the mechanism of action of a novel compound.
Protocol: NF-κB Activation Assay
This protocol describes a method to determine if 3-Chloro-6-methylpyridazin-4-amine can inhibit LPS-induced NF-κB activation in a monocytic cell line.
Cell Line: THP-1-Blue™ NF-κB reporter cells (InvivoGen). These cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Methodology:
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Cell Culture: Culture THP-1-Blue™ cells according to the manufacturer's instructions.
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Plating: Plate cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate for 3 hours.
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Compound Treatment: Add varying concentrations of 3-Chloro-6-methylpyridazin-4-amine (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
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Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (100 ng/mL). Include an unstimulated control.
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Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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Detection:
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Transfer 20 µL of supernatant from each well to a new 96-well plate.
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Add 180 µL of QUANTI-Blue™ solution.
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Incubate at 37°C for 1-3 hours.
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Measure the absorbance at 620-655 nm using a spectrophotometer.
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-
Data Analysis: Normalize the results to the vehicle-treated, LPS-stimulated control. Calculate the IC50 value for the inhibition of NF-κB activation.
Protocol: PARP-1 Inhibition Assay
This protocol outlines a method for assessing the direct inhibitory effect of the compound on PARP-1 activity.
Assay Type: HT Universal Colorimetric PARP Assay Kit (Trevigen) or similar.
Methodology:
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Reagent Preparation: Prepare all kit reagents according to the manufacturer's protocol.
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Compound Preparation: Prepare a serial dilution of 3-Chloro-6-methylpyridazin-4-amine (e.g., 1 nM to 10 µM). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control.
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Assay Procedure:
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Add histone-coated strip wells to the plate frame.
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Add varying concentrations of the test compound or controls to the wells.
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Add PARP-HSA enzyme cocktail to each well.
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Add biotinylated NAD+ to initiate the reaction.
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Incubate for 60 minutes at room temperature.
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Wash the wells multiple times with the provided wash buffer.
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Add streptavidin-HRP conjugate and incubate for 60 minutes.
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Wash the wells again.
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Add TACS-Sapphire™ colorimetric substrate.
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Read the absorbance at 450 nm.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Section 5: Summary and Future Directions
While the specific mechanism of action for 3-Chloro-6-methylpyridazin-4-amine remains to be elucidated, its structural features firmly place it within a class of compounds with profound and diverse biological activities. The pyridazine core is a proven pharmacophore for targeting key regulators of inflammation and cancer.[1][2] The hypotheses presented in this guide—centered on the inhibition of inflammatory kinases like p38 MAPK, disruption of the NF-κB signaling pathway, and inhibition of the DNA repair enzyme PARP-1—provide a rational starting point for investigation.
The provided experimental workflows and protocols offer a clear and actionable path for researchers to systematically dissect the molecular pharmacology of this compound. Successful elucidation of its mechanism will not only contribute to the broader understanding of pyridazine pharmacology but could also pave the way for the development of a novel therapeutic agent.
References
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- Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. Source: PMC.
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